molecular formula C17H17N5O3 B4844714 5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-54-2

5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4844714
CAS No.: 951893-54-2
M. Wt: 339.3 g/mol
InChI Key: TUBOCWSWYAFKDX-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical research compound designed for investigative purposes. It belongs to a class of 1H-1,2,3-triazole-4-carboxamide derivatives that have recently emerged as a significant focus in medicinal chemistry, particularly in the development of potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a nuclear receptor that acts as a master regulator of drug metabolism . It controls the expression of key genes encoding metabolic enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4), which is responsible for metabolizing over 50% of clinically used drugs . The unintended activation of PXR by new drug candidates can lead to accelerated drug clearance, adverse drug-drug interactions, and potential treatment failure, presenting a major challenge in drug development . Compounds based on the 1,2,3-triazole-4-carboxamide scaffold represent a promising strategy to mitigate this issue. Structural optimization of this chemotype has yielded some of the most potent PXR inverse agonists and pure antagonists reported to date, demonstrating low nanomolar activity in both binding and cellular assays . These inhibitors work by binding to PXR's ligand-binding domain, preventing its activation and the subsequent upregulation of drug-metabolizing enzymes . As a member of this chemotype, this compound is intended for use in basic research applications to further elucidate the biological functions of PXR and explore strategies to manage its activity in a research setting. The 1,2,3-triazole core is a privileged structure in drug discovery, also finding applications in the development of other therapeutic agents, such as c-Met kinase inhibitors for cancer research .

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-12-8-9-13(14(10-12)25-2)19-17(23)15-16(18)22(21-20-15)11-6-4-3-5-7-11/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBOCWSWYAFKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149819
Record name 5-Amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-54-2
Record name 5-Amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O3 with a molecular weight of 339.3 g/mol. The structure features a triazole ring that is known for its ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-1,2,3-triazole-4-carboxamides, including derivatives similar to this compound. For instance:

  • Cytotoxicity : Various triazole derivatives have shown selective cytotoxic activity against cancer cell lines. A study indicated that certain derivatives exhibited antiproliferative potency comparable to doxorubicin in Jurkat T-cells by inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Doxorubicin~0.5Jurkat T-cells

Antimicrobial Activity

Triazole compounds have demonstrated significant antimicrobial properties . The structure of the triazole ring contributes to its ability to inhibit various pathogens.

Antiviral Activity

Some triazole derivatives have been evaluated for their antiviral activity , particularly against viral infections where they disrupt viral replication processes.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Interaction : Some studies suggest that triazoles can bind to DNA or interfere with its replication process without direct intercalation .
  • Enzyme Inhibition : Triazoles may act as enzyme inhibitors in various metabolic pathways relevant to cancer cell proliferation and survival.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in preclinical settings:

  • Study on Antiproliferative Effects : A study evaluated multiple triazole derivatives against different cancer cell lines and found significant variations in IC50 values depending on structural modifications .
  • Combination Therapy : Research has shown that combining triazole derivatives with existing chemotherapeutics can enhance efficacy and reduce resistance development in cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like 5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains. A notable case study involved the assessment of its antibacterial activity against Staphylococcus aureus and Escherichia coli, where it demonstrated substantial inhibition of bacterial growth at relatively low concentrations .

Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory drugs. Research has indicated that this compound can reduce inflammation markers in animal models of arthritis. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Agricultural Science Applications

Pesticide Development
The unique chemical structure of this triazole derivative allows it to function as a potential pesticide. Studies have explored its efficacy in controlling fungal pathogens in crops. For example, it has been tested against Fusarium species that affect cereals and showed promising results in reducing disease severity .

Herbicide Potential
Research is ongoing into the herbicidal properties of triazole compounds. Preliminary findings suggest that this compound may inhibit specific plant enzymes involved in growth regulation, making it a candidate for further development as an herbicide .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been investigated for its role in polymer synthesis. Its ability to participate in click chemistry reactions makes it suitable for creating functionalized polymers with tailored properties. For example, studies have shown that incorporating this triazole into polymer matrices can enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Staphylococcus aureus
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 in arthritis models
Agricultural SciencePesticide DevelopmentEffective against Fusarium pathogens
Herbicide PotentialInhibits plant growth-regulating enzymes
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical strength

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents (1-Phenyl / Carboxamide) Molecular Weight (g/mol) Biological Activity (Target/GP%) Source
5-Amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl / 2,4-dimethoxyphenyl 339.36 Antiproliferative (SNB-75: GP = -27.30%)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl / 2,5-dichlorophenyl 372.23 Antiproliferative (RXF 393: GP = -13.42%)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl / 4-chlorophenyl 368.82 Anticancer (Hirshfeld surface analysis)
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl / 4-fluorophenyl 327.32 Not explicitly reported (structural analog)
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) Chlorobenzyl / benzophenone 437.10 Phase I clinical trial (calcium influx inhibition)
Key Observations:

Substituent Effects on Activity: Halogenated vs. In contrast, methoxy groups (OCH₃) balance solubility and target binding, as seen in the superior GP of the 2,4-dimethoxyphenyl analog . Cyclopropyl vs. Methyl: Cyclopropyl substituents (e.g., in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)...) may introduce steric hindrance, altering binding kinetics .

Metabolism and Stability: The 2,4-dimethoxyphenyl analog is less prone to rapid phase I metabolism compared to CAI, which is cleaved into inactive benzophenone and triazole metabolites .

Diverse Applications: While the target compound is anticancer-focused, analogs like CAI show activity against Trypanosoma cruzi , highlighting scaffold versatility.

Pharmacological Profiles

  • Selectivity : The 2,4-dimethoxyphenyl analog exhibits selectivity for CNS cancer cells, possibly due to enhanced blood-brain barrier penetration from methoxy groups .
  • Toxicity : Halogenated analogs (e.g., dichlorophenyl) may incur higher toxicity risks due to bioaccumulation, whereas methoxylated derivatives are generally better tolerated .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including (i) condensation of substituted anilines with isocyanides to form carboximidoyl chlorides, followed by (ii) azide cyclization using sodium azide. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during imidoyl chloride formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst use : Copper(I) iodide improves triazole ring closure yields by 15–20% .
  • Example Table :
StepReagentsConditionsYield RangeSource
Imidoyl chloride formation2,4-dimethoxyaniline, phenyl isocyanide0°C, DCM60–70%
Azide cyclizationNaN₃, CuI60°C, DMF75–85%

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., phenyl, dimethoxyphenyl groups) and carboxamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₆N₅O₃) with <2 ppm error .
  • FT-IR : Identifies key functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. How can researchers address poor aqueous solubility during in vitro assays?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the 5-amino position without disrupting bioactivity .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility while minimizing cytotoxicity .

Advanced Research Questions

Q. What computational approaches are suitable for modeling target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases) by analyzing triazole-carboxamide interactions with active sites .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes under physiological conditions .

Q. How should contradictory results in enzyme inhibition assays be systematically analyzed?

  • Methodological Answer :

  • Replicate experiments : Perform triplicate assays with blinded controls to exclude batch variability .
  • Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) alongside fluorometric assays to confirm binding kinetics .
  • Data normalization : Use Z-factor analysis to quantify assay robustness and identify outlier conditions .

Q. What strategies establish structure-activity relationships (SAR) for novel derivatives?

  • Methodological Answer :

  • Systematic substitution : Modify the phenyl (C-1) and dimethoxyphenyl (N-substituent) groups to evaluate steric/electronic effects on bioactivity .
  • QSAR modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values across derivatives .

Data Contradiction Analysis Framework

IssueResolution StrategyExampleSource
Variable IC₅₀ values across studiesStandardize assay conditions (pH, temp, enzyme lot)Use recombinant enzymes from validated suppliers
Discrepant solubility profilesCompare DLS (dynamic light scattering) and HPLC data to confirm aggregation vs. degradationPre-filter solutions (0.22 µm) before assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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